Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-
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Overview
Description
Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-: is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of ethanol and a dichlorobenzimidazole moiety, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- typically involves the reaction of 5,6-dichlorobenzimidazole with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The dichloro groups on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, given the known activity of benzimidazole derivatives against various enzymes .
Medicine: Benzimidazole derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infections due to their antimicrobial, antiparasitic, and anticancer properties .
Industry: In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in various biological processes. This inhibition can lead to the disruption of cellular functions, making it a potential therapeutic agent .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which forms the basis for many derivatives.
5,6-Dimethylbenzimidazole: A derivative with methyl groups instead of chlorine atoms.
2-[(5,6-Dichloro-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole: A compound with a similar structure but different substituents.
Uniqueness: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
91649-68-2 |
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Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-[(5,6-dichlorobenzimidazol-1-yl)methoxy]ethanol |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-3-9-10(4-8(7)12)14(5-13-9)6-16-2-1-15/h3-5,15H,1-2,6H2 |
InChI Key |
AQEXFZLKZWHHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)COCCO |
Origin of Product |
United States |
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